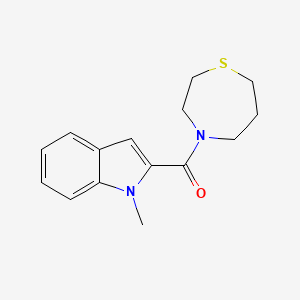
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone, also known as MTM, is a synthetic compound that has gained attention as a potential drug candidate due to its diverse pharmacological properties. MTM belongs to the class of thiazepanes, which are widely studied for their therapeutic potential in various diseases.
Mecanismo De Acción
The exact mechanism of action of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the cell. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have diverse biochemical and physiological effects. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules, leading to reduced inflammation. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to reduce oxidative stress in the brain, leading to neuroprotection. Additionally, (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone is a synthetic compound that can be easily synthesized and purified. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to have diverse pharmacological properties, making it a potential drug candidate for various diseases. However, the limitations of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, which can make it challenging to study its effects on specific targets in the cell.
Direcciones Futuras
There are several future directions for the study of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate the mechanism of action of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone, particularly its effects on specific targets in the cell. Another direction is to study the pharmacokinetics and pharmacodynamics of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone in vivo, to determine its efficacy and safety as a potential drug candidate. Additionally, the potential of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders should be further investigated.
Métodos De Síntesis
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone can be synthesized by the reaction of 1-methylindole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,4-thiazepane-4-amine. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(1-methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-16-13-6-3-2-5-12(13)11-14(16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHITZRVVGZJGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
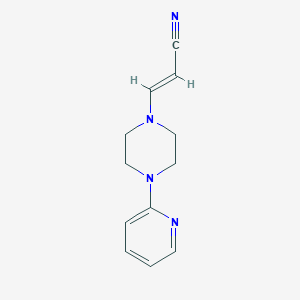
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)
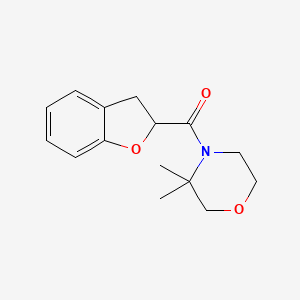
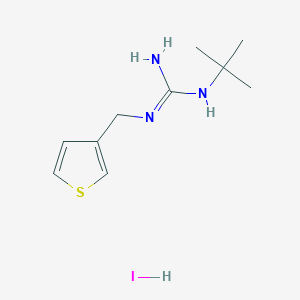
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
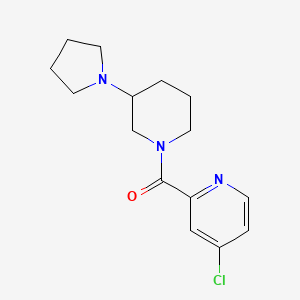
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)
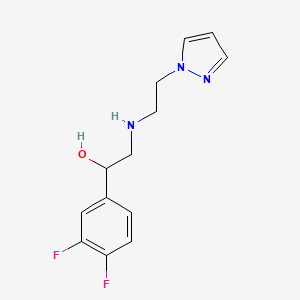
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)